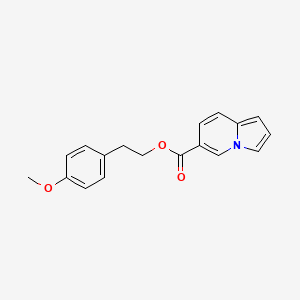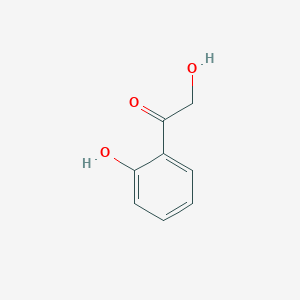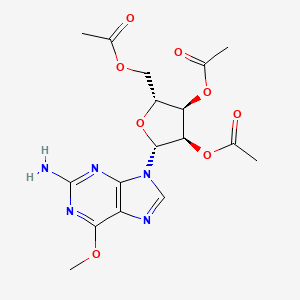
5-(Benzyloxy)-8-chloronaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Benzyloxy)-8-chloronaphthalene-1,4-dione: is an organic compound that belongs to the class of naphthoquinones It is characterized by the presence of a benzyloxy group at the 5-position and a chlorine atom at the 8-position on the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-8-chloronaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with naphthalene-1,4-dione as the starting material.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol in the presence of a base such as sodium hydroxide.
Chlorination: The chlorination at the 8-position is achieved using a chlorinating agent like thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoquinone derivatives.
Reduction: Reduction reactions can target the quinone moiety, converting it to hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation Products: Benzoquinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Halogenated or nitrated naphthoquinones.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Antimicrobial Agents: Research has shown that derivatives of this compound exhibit antimicrobial properties.
Medicine:
Drug Development: The compound is being studied for its potential use in developing new pharmaceuticals, particularly for its antimicrobial and antioxidant properties.
Industry:
Material Science: It is used in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 5-(Benzyloxy)-8-chloronaphthalene-1,4-dione involves its interaction with biological molecules. The benzyloxy group and the quinone moiety play crucial roles in its activity:
Molecular Targets: The compound targets enzymes and proteins involved in oxidative stress and microbial growth.
Pathways Involved: It interferes with the electron transport chain in microbial cells, leading to the generation of reactive oxygen species and subsequent cell death.
相似化合物的比较
5-(Benzyloxy)-2-hydroxybenzaldehyde: This compound shares the benzyloxy group but differs in the position and type of functional groups on the aromatic ring.
8-Chloronaphthalene-1,4-dione: Similar to the target compound but lacks the benzyloxy group, affecting its reactivity and applications.
Uniqueness:
Functional Groups: The presence of both the benzyloxy and chlorine groups in 5-(Benzyloxy)-8-chloronaphthalene-1,4-dione provides unique reactivity and potential for diverse applications.
Biological Activity: The combination of these functional groups enhances its antimicrobial and antioxidant properties compared to similar compounds.
属性
CAS 编号 |
89474-89-5 |
|---|---|
分子式 |
C17H11ClO3 |
分子量 |
298.7 g/mol |
IUPAC 名称 |
5-chloro-8-phenylmethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C17H11ClO3/c18-12-6-9-15(21-10-11-4-2-1-3-5-11)17-14(20)8-7-13(19)16(12)17/h1-9H,10H2 |
InChI 键 |
UKTZAIKSDGDXRF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C3C(=O)C=CC(=O)C3=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


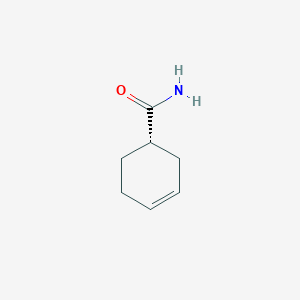
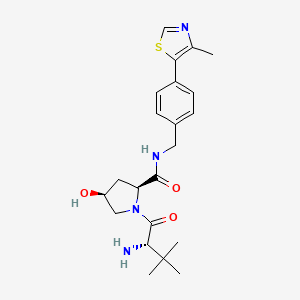
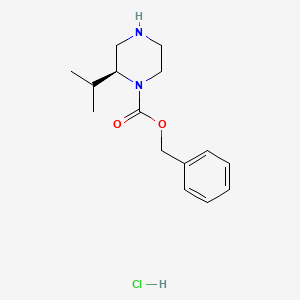
![6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane](/img/structure/B11832439.png)


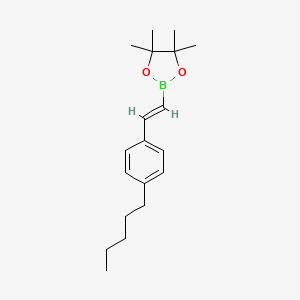
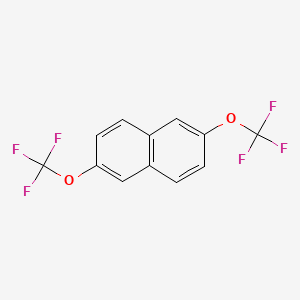
![[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B11832457.png)
![tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11832462.png)
